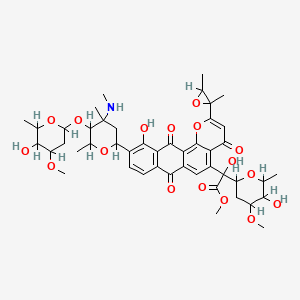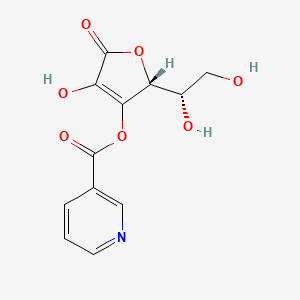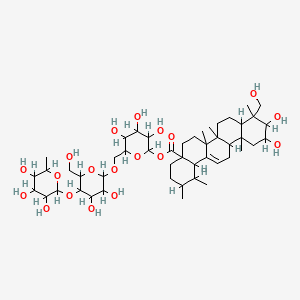
アマランサス
概要
説明
Amaranth is a genus of annual or short-lived perennial plants collectively known as amaranths. The genus Amaranthus contains around 70 species, which are cultivated for their edible leaves, seeds, and ornamental value. Amaranth is rich in bioactive compounds such as fatty acids, steroids, lipids, amino acids, vitamins, minerals, and various bioactives including alkaloids, flavonoids, glycosides, phenolic acids, saponins, terpenoids, tannins, and carotenoids .
科学的研究の応用
Amaranth compounds have a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, they are used as natural antioxidants and antimicrobial agents. In biology, they are studied for their immunomodulatory and anti-inflammatory properties. In medicine, amaranth compounds are investigated for their potential anticancer, antidiabetic, and cardioprotective effects. In industry, they are used in the development of functional foods, nutraceuticals, and cosmetics .
作用機序
The mechanism of action of amaranth compounds involves their interaction with various molecular targets and pathways. For example, the antioxidant activity of amaranth compounds is attributed to their ability to scavenge free radicals and inhibit oxidative stress. The anti-inflammatory effects are mediated through the modulation of inflammatory cytokines and signaling pathways. The anticancer activity is linked to the induction of apoptosis and inhibition of cell proliferation .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Amaranth is rich in protein, carbohydrates, and oil content . It also contains vitamins, tocopherols, polyphenols, phytates, squalene, and other significant ingredients . These biochemical components play a crucial role in various biochemical reactions. For instance, proteins in Amaranth interact with enzymes and other biomolecules, facilitating metabolic processes .
Cellular Effects
The biochemical components of Amaranth influence various types of cells and cellular processes. For example, the proteins and carbohydrates found in Amaranth can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Amaranth’s effects involves its interaction with biomolecules at the molecular level. Its components, such as proteins and carbohydrates, can bind with enzymes and other biomolecules, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amaranth can change over time. This includes information on Amaranth’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Amaranth vary with different dosages in animal models. Studies have shown that at certain thresholds, Amaranth exhibits beneficial effects, while at high doses, it may have toxic or adverse effects .
Metabolic Pathways
Amaranth is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
Amaranth is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It is known that certain components of Amaranth, such as proteins, may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: Amaranth compounds can be extracted from the seeds, roots, stems, and leaves of the plant. The extraction process typically involves drying and grinding the plant material, followed by solvent extraction using water, ethanol, or methanol. The extracts are then concentrated and purified using techniques such as chromatography .
Industrial Production Methods: Industrial production of amaranth compounds involves large-scale cultivation of the plant, followed by mechanical harvesting and processing. The harvested plant material is dried and ground into a fine powder, which is then subjected to solvent extraction. The extracts are concentrated and purified to obtain the desired bioactive compounds .
化学反応の分析
Types of Reactions: Amaranth compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl, carboxyl, and amino groups .
Common Reagents and Conditions: Common reagents used in the chemical reactions of amaranth compounds include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions such as specific temperatures, pH levels, and reaction times .
Major Products Formed: The major products formed from the chemical reactions of amaranth compounds include various derivatives of phenolic acids, flavonoids, and saponins. These derivatives exhibit enhanced biological activities and are used in various applications .
類似化合物との比較
Amaranth compounds are unique due to their diverse bioactive profile and wide range of biological activities. Similar compounds include those found in other plants such as quinoa, chia, and flaxseed. amaranth compounds are distinguished by their higher content of certain bioactives like rutin and saponins .
List of Similar Compounds:- Quinoa (Chenopodium quinoa)
- Chia (Salvia hispanica)
- Flaxseed (Linum usitatissimum)
Amaranth stands out among these due to its unique combination of bioactive compounds and its historical significance as a staple food in various cultures .
特性
| { "Design of the Synthesis Pathway": "Amaranth can be synthesized through a condensation reaction between 2,4-dinitrophenylhydrazine and ethyl acetoacetate.", "Starting Materials": [ "2,4-dinitrophenylhydrazine", "ethyl acetoacetate", "sodium ethoxide", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 2,4-dinitrophenylhydrazine (1.0 g) in ethanol (10 mL) and add sodium ethoxide (0.5 g).", "Step 2: Heat the mixture under reflux for 30 minutes.", "Step 3: Add ethyl acetoacetate (1.0 g) to the reaction mixture and continue heating under reflux for an additional 2 hours.", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Wash the product with water and recrystallize from ethanol to obtain pure Amaranth (yield: 85-90%)." ] } | |
CAS番号 |
915-67-3 |
分子式 |
C20H14N2NaO10S3 |
分子量 |
561.5 g/mol |
IUPAC名 |
trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H14N2O10S3.Na/c23-20-18(35(30,31)32)10-11-9-12(33(24,25)26)5-6-13(11)19(20)22-21-16-7-8-17(34(27,28)29)15-4-2-1-3-14(15)16;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32); |
InChIキー |
KSQCYWPBMKMMHA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O.[Na] |
外観 |
Dark red to purple solid powder. |
Color/Form |
Dark, reddish-brown powder |
密度 |
1.5 (NTP, 1992) - Denser than water; will sink Approximately 1.50 |
melting_point |
greater than 572 °F (NTP, 1992) |
その他のCAS番号 |
915-67-3 |
物理的記述 |
Amaranth is a dark red to dark purple powder. Almost no odor. Tastes salty. pH (1% solution in water) approximately 10.8. Used to dye wool and silk bright bluish-red from an acid bath. Reddish-brown powder or granules Dark red to purple solid; [Hawley] |
ピクトグラム |
Irritant |
純度 |
>80% (or refer to the Certificate of Analysis) |
賞味期限 |
Aqueous solution is stable toward light. |
溶解性 |
10 to 50 mg/mL at 73 °F (NTP, 1992) 1 g soluble in 15 mL water; also reported as 7.2 g/100 mL water at 26 °C In methyl Cellosolve (monomethyl ether of ethylene glycol) = 10 mg/mL, in ethanol = 0.7 mg/mL Soluble in glycerol, propylene glycol; insoluble in most organic solvents. In water, 6.0X10+4 mg/L at 25 °C |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Acid Red 27 Amaranth Dye AR27 Compound Azorubin S C.I. Acid Red 27 C.I. Food Red 9 Compound, AR27 FD and C Red No. 2 Red Dye No. 2 |
蒸気圧 |
5.82X10-25 mm Hg at 25 °C (est) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





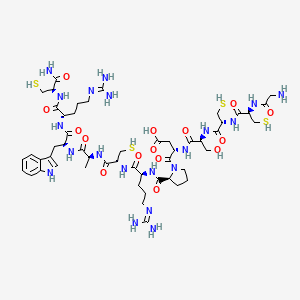
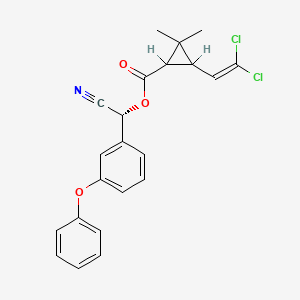

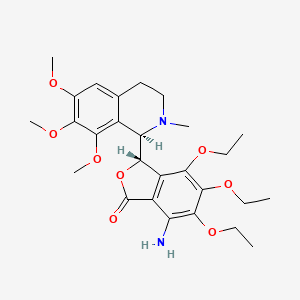
![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665274.png)
![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665275.png)
